tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate

Synthetic Chemistry Medicinal Chemistry Protecting Group Strategy

Eliminate 2-3 synthetic steps by using this pre-functionalized 4-oxopiperidine building block. The strategically positioned 3-acetoxymethyl group serves as a masked hydroxymethyl handle, enabling orthogonal transformations without protecting-group interference. Ideal for diversity-oriented synthesis of fused aza-heterocycles (e.g., 1,4-diazepines) for CNS/GPCR drug discovery. Supplied at ≥98% purity with full analytical documentation (NMR, HPLC, LC-MS). Simple acetate hydrolysis yields the 3-hydroxymethyl analog for further derivatization.

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
CAS No. 1404196-43-5
Cat. No. B1377600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
CAS1404196-43-5
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CN(CCC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C13H21NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3
InChIKeyANDTXJJNCYFCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate (CAS 1404196-43-5) Chemical Class and Synthetic Utility


tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate (CAS 1404196-43-5, MF: C13H21NO5, MW: 271.31 g/mol) is a protected, functionalized piperidine derivative . It is characterized by three key features: a nitrogen-protecting tert-butyloxycarbonyl (Boc) group, a 4-oxo (ketone) moiety, and a 3-position acetoxymethyl substituent. This combination of orthogonal protecting groups and reactive handles positions it as a specialized intermediate in the synthesis of complex heterocyclic compounds . The compound is typically supplied at purities ≥95% and requires storage under refrigerated (2–8 °C) or dry, sealed conditions .

Why 4-Oxopiperidine Analogs Cannot Substitute for tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate


Generic substitution among 4-oxopiperidine-1-carboxylate derivatives is technically unsound due to divergent synthetic tractability and functional output. While compounds like 1-t-Boc-4-piperidone (CAS 79099-07-3) and tert-butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate (CAS 632352-74-0) share the piperidine-4-one core, they lack the strategically positioned acetoxymethyl handle at the 3-position [1]. This functional group is not a passive substituent; it serves as a masked hydroxymethyl unit, enabling orthogonal downstream transformations (e.g., selective hydrolysis to a primary alcohol for further derivatization) that are simply not accessible with unsubstituted or aryl-substituted analogs . Procurement of the incorrect analog would require de novo installation of the 3-position functional handle, adding multiple synthetic steps, reducing overall yield, and incurring unnecessary cost and time.

Quantitative Differentiation of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate Against Key Analogs


Multifunctional Intermediate Status: Distinct Reactivity Profile Versus Unsubstituted Analog

The target compound contains three orthogonal functional handles—Boc-protected amine, 4-oxo group, and 3-acetoxymethyl substituent—enabling sequential, chemoselective transformations . In contrast, 1-t-Boc-4-piperidone (CAS 79099-07-3), the most common procurement alternative, possesses only two reactive sites (Boc-protected amine and 4-oxo) and lacks any substitution at the 3-position . The absence of the 3-position functional handle in the analog eliminates the possibility of constructing fused heterocyclic systems or installing a second derivatization vector without additional synthetic steps.

Synthetic Chemistry Medicinal Chemistry Protecting Group Strategy

Synthetic Tractability Advantage: Enabling 3-Position Derivatization Not Possible with Unsubstituted Core

The 3-position of the 4-oxopiperidine core is a critical site for synthetic elaboration. Research by Moskalenko and Boev (2014) demonstrates that the unsubstituted tert-butyl 4-oxopiperidine-1-carboxylate can be functionalized at the 3-position via dimethylhydrazone formation followed by alkylation, yielding 3-alkenyl derivatives in 50–80% yields [1]. However, this approach requires a 2-step sequence (hydrazone formation then alkylation) to install a single functional group. In contrast, the target compound (CAS 1404196-43-5) arrives with the acetoxymethyl group pre-installed at the 3-position, eliminating this entire activation sequence and allowing direct access to 3-hydroxymethyl derivatives via simple acetate hydrolysis.

Organic Synthesis Heterocyclic Chemistry Allylation

Physicochemical Profile Differentiation: Molecular Weight and Polarity Versus Aryl-Substituted Analog

The target compound (MW = 271.31 g/mol, LogP estimated ~1.0–1.5) offers a physicochemical profile distinct from the aryl-substituted analog tert-butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate (MW = 293.34 g/mol, LogP estimated ~2.5–3.0) [1]. The lower molecular weight of the target compound provides a 22 g/mol advantage, while its more polar acetoxymethyl group yields lower lipophilicity compared to the 4-fluorophenyl-substituted analog. This distinction is critical in medicinal chemistry campaigns where adherence to Lipinski's Rule of Five parameters influences lead selection decisions.

Medicinal Chemistry Physicochemical Properties ADME Optimization

Fused Heterocyclic Synthesis Capability: Structural Basis for Schmidt Reaction-Type Transformations

Compounds bearing a 3-substituted 4-oxopiperidine-1-carboxylate scaffold serve as precursors for fused heterocyclic systems. Moskalenko and Boev (2014) demonstrated that tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate undergoes intramolecular Schmidt reaction upon treatment with trifluoroacetic acid to yield tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]-diazepine-2-carboxylate, a saturated fused diazepine system [1]. The target compound's 3-acetoxymethyl group provides a latent hydroxymethyl handle that can be converted to an azidoalkyl chain through standard functional group manipulations, enabling analogous fused ring construction not accessible from the unsubstituted core.

Heterocyclic Chemistry Fused Ring Systems Schmidt Reaction

Primary Application Scenarios for tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate in R&D


Medicinal Chemistry: Synthesis of 3-Hydroxymethyl-4-Piperidone Derived Libraries

Procure this compound when the synthetic plan requires a 3-hydroxymethyl-4-piperidone intermediate. The pre-installed acetoxymethyl group avoids the multi-step 3-allylation/functionalization sequence (50–80% yield per step) required for the unsubstituted analog [1]. Simple acetate hydrolysis provides the 3-hydroxymethyl derivative, which can then undergo etherification, esterification, or oxidation for diversity-oriented synthesis. The 22 g/mol lower molecular weight versus aryl-substituted analogs preserves property space for further elaboration .

Heterocyclic Chemistry: Construction of Fused Diazepine and Related Scaffolds

Use as a precursor for fused aza-heterocycle synthesis. The 3-acetoxymethyl group serves as a latent handle for installing azidoalkyl chains that participate in intramolecular Schmidt reactions to yield fused 1,4-diazepine systems [1]. This approach generates saturated heterocyclic cores that are valuable in CNS and GPCR-targeted drug discovery programs, a capability not directly accessible from the unsubstituted 4-oxopiperidine-1-carboxylate core without laborious pre-functionalization.

Process Chemistry: Optimizing Step Economy in Multi-Step Syntheses

Specify this compound in synthetic routes where step economy is a priority. The target compound's three orthogonal functional handles enable chemoselective manipulation without protecting group interference. By selecting this pre-functionalized building block, synthetic teams eliminate at least 2–3 steps compared to starting from the unsubstituted core [1]. The commercial availability of this compound at ≥95% purity with full analytical documentation (MSDS, NMR, HPLC, LC-MS) supports its use in both early discovery and later-stage process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.